4-[(7-Phenylheptyl)amino]benzoic acid
Description
4-[(7-Phenylheptyl)amino]benzoic acid is a benzoic acid derivative featuring a 7-phenylheptyl amino group at the para position of the benzene ring. While direct data on this compound are sparse in the provided evidence, structural analogs and related derivatives offer insights into its properties and applications.
Properties
CAS No. |
61440-36-6 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(7-phenylheptylamino)benzoic acid |
InChI |
InChI=1S/C20H25NO2/c22-20(23)18-12-14-19(15-13-18)21-16-8-3-1-2-5-9-17-10-6-4-7-11-17/h4,6-7,10-15,21H,1-3,5,8-9,16H2,(H,22,23) |
InChI Key |
QWUMPYQNEHASHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(7-Phenylheptyl)amino]benzoic acid with five analogs, focusing on substituent effects, spectral characteristics, synthesis, and crystallographic data.
Substituent Variations and Structural Features
Key Observations :
- The alkyl chain length (C7 in the target compound vs. C2 in ) influences lipophilicity and packing efficiency in crystal structures.
- Electron-withdrawing groups (e.g., cyano in ) alter electronic properties, affecting UV-Vis absorption and reactivity.
Spectral Data Comparison
Key Observations :
Key Observations :
- DMF and ZnCl₂ are common in heterocyclic synthesis (e.g., thiazolidinones) .
- Crystallographic techniques (e.g., SHELX , SIR97 ) are critical for structural validation.
Crystallographic Parameters
Key Observations :
- The monoclinic system and P2₁/c space group are common for benzoic acid derivatives due to hydrogen-bonding networks .
- Longer alkyl chains (e.g., C7 in the target compound) may increase unit cell volume compared to C2 analogs.
Research Implications and Limitations
- Spectral Gaps: Limited UV-Vis/IR data for compounds with long alkyl chains (e.g., C7) hinder direct comparisons.
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